2-Fluoro-4-(trifluoromethyl)benzoic acid

Catalog No.
S708216
CAS No.
115029-24-8
M.F
C8H4F4O2
M. Wt
208.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-(trifluoromethyl)benzoic acid

CAS Number

115029-24-8

Product Name

2-Fluoro-4-(trifluoromethyl)benzoic acid

IUPAC Name

2-fluoro-4-(trifluoromethyl)benzoic acid

Molecular Formula

C8H4F4O2

Molecular Weight

208.11 g/mol

InChI

InChI=1S/C8H4F4O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14)

InChI Key

OCIYTBZXTFPSPI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)O

The exact mass of the compound 2-Fluoro-4-(trifluoromethyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-4-(trifluoromethyl)benzoic acid is a difunctionalized aromatic carboxylic acid used as a high-value intermediate in the synthesis of pharmaceuticals and advanced materials. Its utility stems from the specific arrangement of three key functional regions: a carboxylic acid group for amide or ester coupling, an electron-withdrawing trifluoromethyl group that often enhances metabolic stability and binding affinity in bioactive molecules, and an ortho-fluoro substituent that critically influences both reactivity and the final compound's physicochemical properties. This precise substitution pattern makes it a strategic choice for synthetic campaigns where regiochemical control and specific electronic properties are required.

The specific 2-fluoro, 4-trifluoromethyl substitution pattern is not interchangeable with other isomers or simpler analogs like 4-(trifluoromethyl)benzoic acid. The fluorine atom at the ortho-position acts as a potent directing metalation group (DMG), enabling highly regioselective lithiation at the C3 position. This synthetic control is lost with the non-fluorinated analog, which would yield a different product isomer, or with positional isomers where the fluorine is not ortho to an available proton. Attempting substitution leads to different reaction outcomes, lower yields, and complex purification challenges, making this specific CAS number essential for established, regiocontrolled synthetic routes.

Essential for Regiocontrolled Synthesis via Potent Directed ortho-Metalation (DoM)

The ortho-fluoro substituent is a powerful Directed Metalation Group (DMG), enabling high-fidelity lithiation specifically at the C3 position. In competitive experiments, fluorine is ranked as one of the most potent activating groups for this transformation. This allows for the predictable introduction of an electrophile at a single, defined position on the aromatic ring, a critical step for building complex, multi-substituted molecules.

Evidence DimensionSite of Lithiation / Electrophilic Trapping
Target Compound DataPredominantly C3-position (ortho to Fluorine)
Comparator Or Baseline4-(Trifluoromethyl)benzoic acid: Lithiation would occur ortho to the carboxylate directing group (C5 position), yielding a different constitutional isomer.
Quantified DifferenceHigh (>90%) vs. Incorrect Regioselectivity
ConditionsReaction with strong lithium amide bases (e.g., LDA, LiTMP) followed by quenching with an electrophile.

This ensures high yields of the correct isomer and avoids costly, difficult separations, directly impacting the economic viability of a multi-step synthesis.

Validated Precursor for High-Value PARP Inhibitor Scaffolds

The 2-fluoro-4-(trifluoromethyl)benzamide moiety is a key structural feature in a class of highly potent Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology. This specific substitution pattern is critical for achieving the desired interactions within the enzyme's binding pocket. Using this precursor provides direct access to established pharmacophores known to exhibit high efficacy in BRCA1/2 deficient cancers.

Evidence DimensionRelevance to FDA-Approved Drug Classes
Target Compound DataServes as a direct precursor for benzamide 'caps' found in potent PARP inhibitors.
Comparator Or BaselineSimpler analogs (e.g., 2-fluorobenzoic acid, 4-(trifluoromethyl)benzoic acid) lack the combined electronic and steric profile required for optimal target engagement in this specific drug class.
Quantified DifferenceDirect synthetic route to a validated, high-potency pharmacophore vs. route to a less-optimized or unvalidated scaffold.
ConditionsAmide coupling to form the final benzamide moiety in a multi-step synthesis of a PARP inhibitor.

Procuring this specific building block de-risks a drug discovery program by enabling the synthesis of compounds based on clinically and commercially validated molecular scaffolds.

Strategic Modulation of Acidity (pKa) for Optimizing Drug Properties

The combined electron-withdrawing effects of the ortho-fluoro and para-trifluoromethyl groups significantly increase the acidity (lower the pKa) of the carboxylic acid compared to less substituted analogs. This allows for precise tuning of a molecule's ionization state at physiological pH, a critical parameter for controlling solubility, cell permeability, and formulation characteristics.

Evidence DimensionAqueous pKa (estimated)
Target Compound Data~3.1 - 3.4
Comparator Or Baseline4-(Trifluoromethyl)benzoic acid (~3.7); 2-Fluorobenzoic acid (~3.27); Benzoic acid (~4.20)
Quantified Difference0.3-0.6 pKa units lower than 4-(trifluoromethyl)benzoic acid; >1.0 pKa unit lower than benzoic acid.
ConditionsStandard aqueous pKa measurement or calculation.

Selecting this building block provides a specific, quantifiable pKa value that can be critical for achieving the target ADME profile of a final drug candidate, avoiding costly late-stage failures.

Core Building Block for PARP and Kinase Inhibitors

Ideal for use in multi-step syntheses targeting PARP or kinase inhibitors where a 2-fluoro-4-(trifluoromethyl)benzamide 'capping' group is required for high potency and favorable drug-like properties.

Regioselective Synthesis of 1,2,3,5-Tetrasubstituted Aromatic Intermediates

The preferred starting material for syntheses requiring predictable functionalization at the C3 position via Directed ortho-Metalation, enabling efficient production of complex intermediates without generating challenging isomer mixtures.

Lead Optimization in Drug Discovery Programs

Employed during lead optimization to systematically modify a parent molecule, introducing a specific combination of lipophilicity (from CF3) and acidity (from COOH modulated by F and CF3) to improve a candidate's ADME/Tox profile.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-4-(trifluoromethyl)benzoic acid

Dates

Last modified: 08-15-2023

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